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Compound of Interest

Compound Name: Gefitinib impurity 2

Cat. No.: B193442

Anleitung zum Vergleich: Zertifiziertes Referenzmaterial fir Gefitinib-Verunreinigung 2 im
Vergleich zum In-House-Standard

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Quantifizierung von Verunreinigungen in pharmazeutischen Wirkstoffen (APIs) ist
fur die Gewahrleistung der Sicherheit und Wirksamkeit von Arzneimitteln von entscheidender
Bedeutung. Gefitinib, ein gezielter Wirkstoff zur Behandlung von Krebs, bildet hierbei keine
Ausnahme. Die Kontrolle seiner Verunreinigungen, wie der Gefitinib-Verunreinigung 2 (N-(3-
chlor-4-fluorphenyl)-6,7-dimethoxychinazolin-4-amin), erfordert hochgenaue analytische
Standards.[1][2] Anwender stehen oft vor der Wahl zwischen einem teuren, aber hochreinen
zertifizierten Referenzmaterial (CRM) und einem kostenguinstigeren, selbst hergestellten oder
qualifizierten In-House-Standard (auch als Sekundar- oder Arbeitsstandard bekannt).[3][4][5]

Dieser Leitfaden bietet einen objektiven Vergleich zwischen diesen beiden Arten von Standards
und liefert die notwendigen experimentellen Daten und Protokolle, um eine fundierte
Entscheidung fir Ihre analytischen Anforderungen zu treffen.

Vergleichende Analyse: CRM vs. In-House-Standard

Die Entscheidung fur einen Standard hangt von der jeweiligen Anwendung ab, sei es flr die
routinemanige Qualitatskontrolle, die Methodenvalidierung oder fir regulatorische
Einreichungen.[3][4] Die folgende Tabelle fasst die wichtigsten Unterschiede zusammen.
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Merkmal

Zertifiziertes
Referenzmaterial (CRM)

In-House-Standard
(Arbeitsstandard)

Reinheit & Charakterisierung

Hochste Reinheit (oft >99.5%),
umfassend charakterisiert mit
einem detaillierten
Analysezertifikat (CoA).[4][5]

Hohe Reinheit (typischerweise
>95%), aber geringer als bei
einem CRM.[5] Die
Charakterisierung erfolgt

intern.

Ruckverfolgbarkeit

Metrologische
Ruckverfolgbarkeit auf
internationale Standards (z. B.
Sl-Einheiten) ist durch eine
ununterbrochene Kette von

Vergleichen belegt.

Ruckfuhrbar auf ein priméares
oder zertifiziertes
Referenzmaterial; die
Qualifizierung erfolgt im

eigenen Labor.[3]

Zertifizierung

Ausgestellt von einer
akkreditierten, autorisierten
Stelle (z. B. nach 1ISO 17034).
[4] Das Zertifikat enthalt
Angaben zur zertifizierten
Eigenschaft, Unsicherheit und

Ruckverfolgbarkeit.

Kein formelles externes
Zertifikat; die Dokumentation
erfolgt intern durch einen

Qualifizierungsbericht.

Deutlich héher aufgrund des

Kostengunstiger in der

Kosten rigorosen Anschaffung oder Herstellung.
Zertifizierungsprozesses. [5]
Kann bei Bedarf intern
Begrenzte Anzahl von synthetisiert oder von
Verflgbarkeit Anbietern; moglicherweise kommerziellen Anbietern

langere Lieferzeiten.

bezogen und anschlielend

qualifiziert werden.

Regulatorische Akzeptanz

Allgemein von
Regulierungsbehdrden (z. B.
FDA, EMA) flr die Validierung
von Analysemethoden und als

primarer Standard anerkannt.

[5]

Akzeptiert fir routinemafige
Analysen, sofern eine
ordnungsgemalie
Qualifizierung gegen ein CRM

nachgewiesen wird.[3]
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Kalibrierung von Instrumenten,

Validierung von Routinemafige

Analysemethoden, Quialitatskontrolle, In-Prozess-
Hauptanwendung o

Qualifizierung von Kontrollen und

Sekundarstandards und in Stabilitatsstudien.[3]

Schiedsanalysen.[3][5]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Qualifizierung eines In-House-Standards fur
Gefitinib-Verunreinigung 2 und dessen anschlielRende Verwendung in der Routineanalytik.

Protokoll 1: Qualifizierung eines In-House-Standards
mittels HPLC

Ziel: Etablierung der Reinheit und des Gehalts (Potenz) einer Charge von Gefitinib-
Verunreinigung 2 als In-House-Arbeitsstandard durch direkten Vergleich mit einem zertifizierten
Referenzmaterial.

Materialien und Gerate:
o Gefitinib-Verunreinigung 2 CRM
e Zu gqualifizierende Charge der Gefitinib-Verunreinigung 2

o HPLC-System mit Diodenarray-Detektor (DAD) oder UV-Detektor (z. B. Agilent 1260 Infinity
1))

e Analysenwaage

e HPLC-Saule: Inertsil ODS-3V (250 x 4,6 mm, 5 um) oder aquivalente C18-Saule[6][7]

e Mobile Phase: Pufferlésung (z. B. 50 mM Ammoniumacetat in Wasser) und Acetonitril.[3]
e Diluent: Mischung aus Acetonitril und Wasser (z. B. 70:30 v/v)[9]

Chromatographische Bedingungen (Beispiel):
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» Mobile Phase: Gradientenelution oder isokratisch, z. B. eine Mischung aus 130 mM
Ammoniumacetat und Acetonitril (63:37, v/v), pH 5,0[7]

e Flussrate: 1,0 mL/min[8]

o Saulentemperatur: 30-50°C[8][9]

o Detektionswellenlange: 250 nm oder 300 nm[8][10]
e Injektionsvolumen: 10 pL[9]

Durchfihrung:

o Herstellung der Standardlosung (CRM): Eine genaue Menge des Gefitinib-Verunreinigung 2
CRM wird eingewogen und im Diluent gel6st, um eine bekannte Konzentration (z. B. 10
pg/mL) zu erhalten.

o Herstellung der In-House-Probenldsung: Eine &quivalente Konzentration des zu
qualifizierenden In-House-Materials wird auf die gleiche Weise wie die CRM-L&sung
hergestellt.

o Chromatographische Analyse:
o Injizieren Sie den Diluenten als Leerprobe, um Interferenzen auszuschliel3en.

o Injizieren Sie die CRM-Standardlésung sechsmal, um die Systemprazision zu tberprifen
(System-Eignungstest). Die relative Standardabweichung (RSD) der Peakflachen sollte <
2,0 % betragen.[9]

o Injizieren Sie die In-House-Probenldsung ebenfalls sechsmal.
o Datenanalyse und Auswertung:

o Reinheitsbestimmung: Die chromatographische Reinheit des In-House-Standards wird
mittels der Flachenprozent-Methode aus den Chromatogrammen der In-House-L6sung
bestimmt.
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o Gehaltsbestimmung (Potenz): Der Gehalt des In-House-Standards wird durch Vergleich
der mittleren Peakflache der In-House-L6sung mit der mittleren Peakflache der CRM-
Losung berechnet. Die bekannte Potenz des CRM wird dabei berticksichtigt.

» Formel: Gehalt (%) = (Flache_InHouse / Flache_ CRM) x (Konz_CRM / Konz_InHouse)
x Potenz_CRM

Akzeptanzkriterien (Beispiel):
e Chromatographische Reinheit: = 98,0 %
o Bestimmter Gehalt: 98,0 % - 102,0 % des im CRM-Zertifikat angegebenen Wertes.

e RSD der wiederholten Injektionen: < 2,0 %

Protokoll 2: Quantifizierung von Verunreinigung 2 in
einer Gefitinib-API-Probe

Ziel: Bestimmung der Konzentration von Gefitinib-Verunreinigung 2 in einer Wirkstoffprobe
unter Verwendung des qualifizierten In-House-Standards.

Durchfihrung:

o Herstellung der Standardlésung: Eine Standardldsung von Gefitinib-Verunreinigung 2 wird
unter Verwendung des qualifizierten In-House-Standards mit einer Konzentration hergestellt,
die dem Grenzwert der Verunreinigung entspricht (z. B. 0,15 % der API-Konzentration).

» Herstellung der Probenldsung: Eine genaue Menge der Gefitinib-API wird eingewogen und
im Diluent geldst, um eine definierte Konzentration zu erhalten (z. B. 1000 pg/mL).[8]

e Analyse: Die Standard- und Probenlésungen werden unter den in Protokoll 1 festgelegten
HPLC-Bedingungen analysiert.

e Berechnung: Die Menge der Verunreinigung 2 in der API-Probe wird durch Vergleich der
Peakflache der Verunreinigung in der Probenlésung mit der Peakflache der Standardiésung
berechnet.
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Visualisierungen: Sighalwege und Arbeitsablaufe
EGFR-Signalweg und die Wirkung von Gefitinib

Gefitinib ist ein selektiver Inhibitor der Tyrosinkinase des epidermalen Wachstumsfaktor-

Rezeptors (EGFR).[11] Die Hemmung dieses Signalwegs unterbindet die Proliferation von
Krebszellen.[11][12]
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Zertifiziertes Referenzmaterial (CRM)
- Hochste Reinheit
- Metrologisch ruckfihrbar

- Extern zertifiziert (z.B. 1ISO 17034)
- Hohe Kosten

[
/dient zur Qualifizierung
]

In-House Standard
- Hohe, aber geringere Reinheit
- Ruickfiihrbar auf CRM verwendet fir
- Intern qualifiziert
- Kosteneffektiv

Anwendung

RoutinemaRige Qualitatskontrolle Methodenvalidierung
In-Prozess-Kontrolle Regulatorische Einreichung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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material-vs-in-house-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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